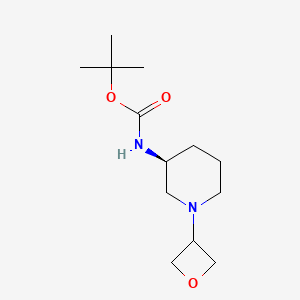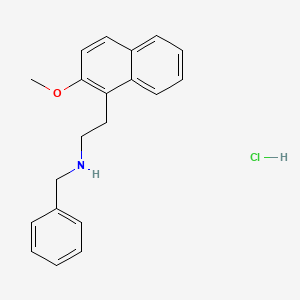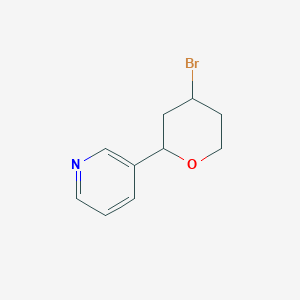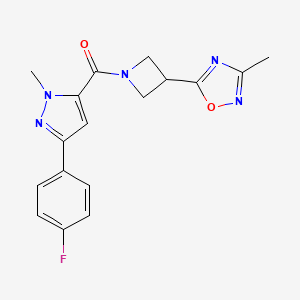![molecular formula C13H13NO B2712181 2-[(4-Methoxyphenyl)methyl]pyridine CAS No. 35854-45-6](/img/structure/B2712181.png)
2-[(4-Methoxyphenyl)methyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(4-Methoxyphenyl)methyl]pyridine” is an organic compound with the molecular formula C12H11NO . It has an average mass of 185.222 Da and a monoisotopic mass of 185.084061 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a methoxyphenyl group . The exact 3D structure can be found in databases like ChemSpider .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 185.23 . More detailed physical and chemical properties might be available in specialized chemical databases .Applications De Recherche Scientifique
Crystal Structure and Interaction Studies
- Monoalkylated 4'-Aryl-Substituted Terpyridines : Schulz et al. (2004) studied the crystallization and molecular interaction of compounds including 2-[4-(methoxyphenyl)-2,2'-bipyridin-6-yl]-1-methylpyridinium iodide. This compound crystallizes in the monoclinic space group P2(1)/c, demonstrating interesting molecular interactions like weak pi-pi interactions forming dimers in the crystal structure (Schulz, Bricks, Li, Resch‐Genger, & Reck, 2004).
Corrosion Inhibition Studies
- Pyridine Derivatives as Corrosion Inhibitors : Ansari, Quraishi, and Singh (2015) investigated the adsorption and inhibitory effects of pyridine derivatives, including 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile, on steel corrosion. Their studies included various techniques like electrochemical impedance spectroscopy and scanning electron microscopy, providing insights into the protective properties of these derivatives (Ansari, Quraishi, & Singh, 2015).
Insecticidal Activity
- Pyridine Derivatives as Insecticides : Bakhite et al. (2014) prepared pyridine derivatives, including piperidinium 5-acetyl-3-cyano-4-(4'-methoxyphenyl)-6-methylpyridine-2-thiolate, and tested their insecticidal activities against the cowpea aphid. These compounds demonstrated moderate to strong aphidicidal activities, highlighting their potential as insecticides (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Fluorescent Sensor Development
- Small Molecule Fluorescent Sensor : Hagimori et al. (2011) reported on a water-soluble, small molecular weight fluorescent probe based on a pyridine-pyridone scaffold, including 3-(4-methoxyphenyl)-4-(methylsulfanyl)-6-(pyridin-2-yl)pyridin-2(1H)-one. This compound demonstrated a chelation enhanced fluorescence effect in the presence of Zn2+, indicating its potential as a fluorescent sensor (Hagimori, Mizuyama, Yamaguchi, Saji, & Tominaga, 2011).
Fluorescence Emission Studies
- Photophysical Evaluation of Pyridine Compounds : Hagimori, Nishimura, Mizuyama, and Shigemitsu (2019) synthesized 2-methoxy- and 2-morpholino pyridine compounds, evaluating their fluorescence properties. They discovered that modifications with different substituents greatly affected fluorescence properties, indicating the usefulness of these compounds in photophysical applications (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).
Photophysical Characterization
- Intramolecular Proton Transfer in Pyridine Derivatives : Behera, Karak, and Krishnamoorthy (2015) studied the photophysical characteristics of pyridine derivatives, including 2-(4'-amino-2'-methoxyphenyl)-1H-imidazo-[4,5-c]pyridine. Their work focused on the intramolecular charge transfer and excited state intramolecular proton transfer processes, important for understanding photophysical behavior (Behera, Karak, & Krishnamoorthy, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
2-[(4-methoxyphenyl)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-15-13-7-5-11(6-8-13)10-12-4-2-3-9-14-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYSFVXANSJEHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2712099.png)
![5-[(Cyclohexylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2712100.png)
![2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2712101.png)

![2,4,6-trimethyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2712103.png)
![(Z)-3-[4-(4-Tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide](/img/structure/B2712106.png)


![N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-nitrobenzamide](/img/structure/B2712111.png)
![[1-(2-Aminoethyl)cyclobutyl]methanol](/img/structure/B2712115.png)
![N-[2-(furan-2-ylmethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2712116.png)
![N-(3-cyanothiolan-3-yl)-3-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B2712119.png)

